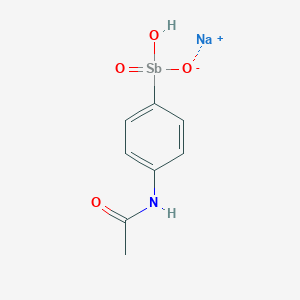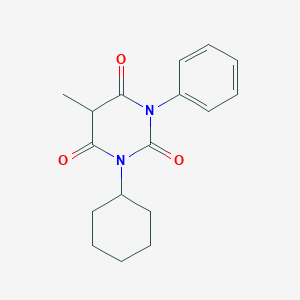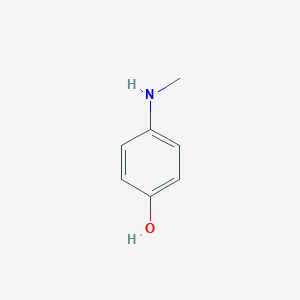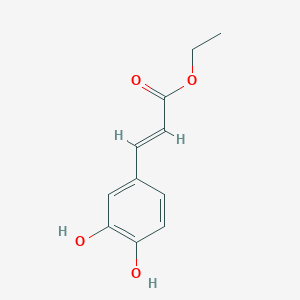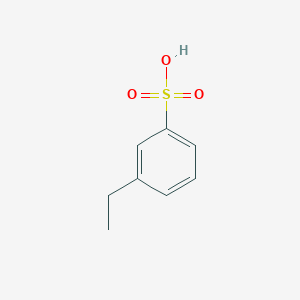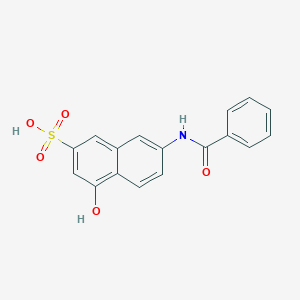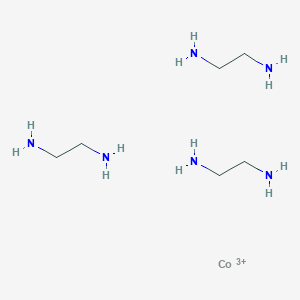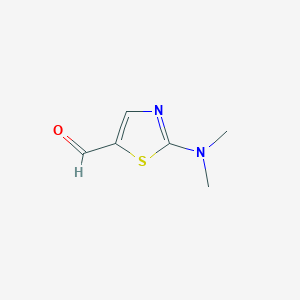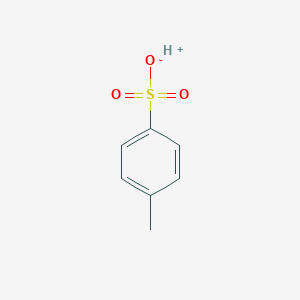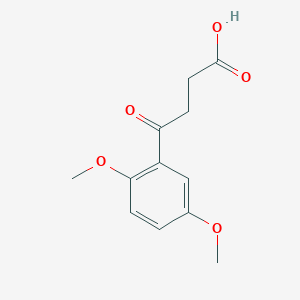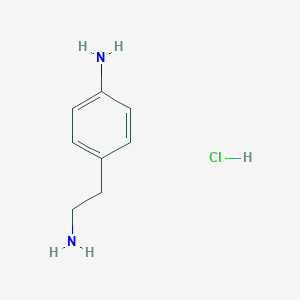
Chlorhydrate de 2-(4-aminophényl)éthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)ethylamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a white to yellow solid that is soluble in water, ethanol, and chloroform. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and chemical research.
Applications De Recherche Scientifique
2-(4-Aminophenyl)ethylamine dihydrochloride is utilized in various scientific research fields:
-
Chemistry:
- Used as a building block in organic synthesis.
- Acts as a precursor for the synthesis of more complex molecules.
-
Biology:
- Investigated for its potential role in neurotransmitter pathways.
- Studied for its effects on cellular signaling and receptor binding.
-
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders.
- Used in the development of pharmaceutical compounds.
-
Industry:
- Employed in the manufacture of dyes and pigments.
- Utilized in the production of polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethylamine dihydrochloride typically involves the reaction of 4-nitrophenylethylamine with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The resulting 2-(4-Aminophenyl)ethylamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Reaction Steps:
-
Reduction of 4-nitrophenylethylamine:
Reagents: 4-nitrophenylethylamine, hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Product: 2-(4-Aminophenyl)ethylamine
-
Formation of dihydrochloride salt:
Reagents: 2-(4-Aminophenyl)ethylamine, hydrochloric acid
Conditions: Room temperature
Product: 2-(4-Aminophenyl)ethylamine dihydrochloride
Industrial Production Methods
In industrial settings, the production of 2-(4-Aminophenyl)ethylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)ethylamine dihydrochloride can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Conditions: Acidic or basic medium
Products: Corresponding nitroso or nitro compounds
-
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Solvent like ethanol or ether
Products: Reduced amine derivatives
-
Substitution:
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Conditions: Solvent like dichloromethane (DCM)
Products: Substituted amine derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Mécanisme D'action
The mechanism by which 2-(4-Aminophenyl)ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s amino group allows it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
2-(4-Aminophenyl)ethylamine dihydrochloride can be compared with other similar compounds such as:
-
4-Aminophenethylamine:
- Similar structure but without the dihydrochloride salt form.
- Used in similar applications but may have different solubility and stability properties.
-
4-Nitrophenethylamine:
- Precursor in the synthesis of 2-(4-Aminophenyl)ethylamine dihydrochloride.
- Contains a nitro group instead of an amino group.
-
2-(4-Methoxyphenyl)ethylamine:
- Contains a methoxy group instead of an amino group.
- Different reactivity and applications due to the presence of the methoxy group.
Conclusion
2-(4-Aminophenyl)ethylamine dihydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.
Propriétés
IUPAC Name |
4-(2-aminoethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYAXXCWXIJHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-82-5 |
Source


|
| Record name | 4-Aminophenethylamine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
